Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUNBULEZMRKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various scholarly sources.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Piperazine ring : A six-membered heterocyclic compound containing two nitrogen atoms.
- Chlorophenyl moiety : This substituent is known for enhancing biological activity.
- Ethyl ester group : Contributes to the compound's solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the piperazine ring.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Esterification to form the ethyl ester derivative.
Purification techniques such as recrystallization or chromatography are often employed to achieve high purity and yield .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain piperazine derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial properties, particularly against pathogens like Staphylococcus aureus and Escherichia coli .
Antituberculosis Properties
Recent investigations into piperazine derivatives have highlighted their potential as antituberculosis agents. This compound and its analogs have been tested for their efficacy against Mycobacterium tuberculosis, showing significant inhibitory effects that warrant further exploration in clinical settings .
Study on Anticancer Effects
In a study published in 2023, a series of piperazine derivatives, including this compound, were evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that these compounds could induce apoptosis through the mitochondrial pathway, making them potential candidates for further drug development .
Antimicrobial Efficacy Research
A comprehensive study assessed the antimicrobial activity of various piperazine derivatives, including this compound. The findings revealed that this compound exhibited a strong inhibitory effect on bacterial growth, with MIC values comparable to standard antibiotics used in clinical practice.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Induces apoptosis; effective against S. aureus |
| Piperazine-based antibiotics | Antibacterial | Broad-spectrum activity; used in clinical settings |
| Other piperazine derivatives | Varies | Some show enhanced activity against specific pathogens |
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate exhibits multiple biological activities that make it a candidate for therapeutic development:
- Antimicrobial Activity : Research indicates that the compound possesses significant antimicrobial properties, making it a potential candidate for developing new antibiotics .
- Anticancer Properties : Studies have shown that derivatives of piperazine can induce apoptosis in cancer cells. This compound may exhibit similar effects, targeting specific pathways involved in cancer cell proliferation .
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in various industrial applications:
- Agrochemical Development : The compound serves as a building block for synthesizing agrochemicals, contributing to advancements in agricultural practices.
- Analytical Chemistry : It can be analyzed using high-performance liquid chromatography (HPLC), facilitating the isolation and purification of related compounds in research settings .
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Anticancer Study : A preclinical study explored the anticancer effects of this compound on leukemia cell lines. Results indicated significant cytotoxicity, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Research : Another study assessed the antimicrobial activity against various bacterial strains. The compound demonstrated promising results, supporting further investigation into its use as an antibiotic .
- Pharmacokinetic Analysis : Research into the pharmacokinetics of piperazine derivatives has shown that they generally exhibit good bioavailability and absorption profiles, which are critical for drug development .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.
Acidic Hydrolysis
-
Conditions : Concentrated sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) at 80–85°C .
-
Outcome : Conversion to 4-(4-chlorophenyl)piperazine-1-carboxylic acid.
-
Byproducts : Recovery of amines (e.g., benzylamine) via solvent extraction .
Alkaline Hydrolysis
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amine in the piperazine ring participates in alkylation and acylation reactions.
Acylation with Carbodiimide Coupling
-
Reagents : HOBT (benzotriazol-1-ol), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), triethylamine .
-
Application : Synthesis of peptidomimetics (e.g., 4-((S)-2-amino-3-tert-butoxycarbonylamino-propionyl)-piperazine-1-carboxylate) .
| Yield | Reaction Conditions | Product Purification |
|---|---|---|
| 77% | DCM, RT, 16h | Extraction, MgSO₄ drying |
Suzuki–Miyaura Coupling
The 4-chlorophenyl group can undergo palladium-catalyzed cross-coupling with boronic acids.
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
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Base : Na₂CO₃ or K₃PO₄ in toluene/ethanol.
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Outcome : Substitution of the chlorine atom with aryl/heteroaryl groups.
Salt Formation
The piperazine nitrogen forms stable salts with acids, enhancing pharmaceutical applicability .
-
Acid Choices : Hydrochloric acid (HCl), hydrobromic acid (HBr).
Reductive Amination
The amine reacts with carbonyl compounds (e.g., ketones) under reducing conditions.
-
Reductant : Sodium cyanoborohydride (NaBH₃CN).
Sulfonylation
The piperazine nitrogen reacts with sulfonyl chlorides to form sulfonamides .
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) at the carbonyl carbon, forming a tetrahedral intermediate .
-
Acylation : Carbodiimide activates the carboxylic acid, forming an active ester intermediate that reacts with the piperazine amine .
This compound’s versatility in nucleophilic substitutions, cross-couplings, and salt formations underscores its utility in medicinal chemistry and organic synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Functional Group Modifications
The biological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Polarity Modulation : Sulfonyl () and carbonyl () groups increase polarity compared to the parent compound, influencing solubility and membrane permeability.
- Bioactivity : Cyclopropane-carbonyl derivatives (e.g., ) exhibit antimicrobial activity, while xanthone-linked analogs () show potent antimycobacterial effects but with cytotoxicity.
- Structural Complexity: Thienopyridine-carboxamide derivatives () demonstrate enhanced antiplasmodial activity, likely due to extended π-π interactions with target proteins.
Q & A
Q. What experimental controls are critical when evaluating this compound’s enzyme inhibition?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
